molecular formula C5H2ClN3OS B13669801 5-Chlorothiazolo[4,5-d]pyrimidin-7(6H)-one

5-Chlorothiazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No.: B13669801
M. Wt: 187.61 g/mol
InChI Key: FSHHAMFGEBYYJV-UHFFFAOYSA-N
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Description

5-Chlorothiazolo[4,5-d]pyrimidin-7(6H)-one is a heterocyclic compound that contains both thiazole and pyrimidine rings

Preparation Methods

The synthesis of 5-Chlorothiazolo[4,5-d]pyrimidin-7(6H)-one typically involves the reaction of hydrazonoyl halides with various precursors. One common method includes the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . This reaction yields the desired thiazole and pyrimidine derivatives. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

5-Chlorothiazolo[4,5-d]pyrimidin-7(6H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, often using reagents like sodium borohydride.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the chlorine atom, leading to a variety of substituted products.

Common reagents used in these reactions include hydrazonoyl halides, ethanol, triethylamine, and sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Chlorothiazolo[4,5-d]pyrimidin-7(6H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chlorothiazolo[4,5-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets. For instance, some derivatives have shown topoisomerase I inhibitory activity, which is crucial for their anticancer properties . The compound’s structure allows it to interact with various enzymes and receptors, influencing biological pathways.

Comparison with Similar Compounds

5-Chlorothiazolo[4,5-d]pyrimidin-7(6H)-one can be compared with other thiazole and pyrimidine derivatives:

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C5H2ClN3OS

Molecular Weight

187.61 g/mol

IUPAC Name

5-chloro-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one

InChI

InChI=1S/C5H2ClN3OS/c6-5-8-3-2(4(10)9-5)11-1-7-3/h1H,(H,8,9,10)

InChI Key

FSHHAMFGEBYYJV-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(S1)C(=O)NC(=N2)Cl

Origin of Product

United States

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